REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([CH2:7][C:8]#[N:9])=[CH:5][CH:4]=[N:3]1.[CH3:10][C:11](C)([O-])C.[K+].BrCCBr.[H-].[Na+]>CN(C)C=O>[CH3:1][N:2]1[C:6]([C:7]2([C:8]#[N:9])[CH2:11][CH2:10]2)=[CH:5][CH:4]=[N:3]1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
65 mg
|
Type
|
reactant
|
Smiles
|
CN1N=CC=C1CC#N
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
130 μL
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
65 μL
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
23 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
25 μL
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
8 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 16 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at 70° C. for 7 h
|
Duration
|
7 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched with water (2 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (3×10 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (3 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was dried under high vacuum
|
Type
|
WAIT
|
Details
|
After 16 h
|
Duration
|
16 h
|
Type
|
WAIT
|
Details
|
After 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the mixture was quenched with water (3 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (2×10 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (3 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was dried under high vacuum
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC=C1C1(CC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.1 mg | |
YIELD: PERCENTYIELD | 25% | |
YIELD: CALCULATEDPERCENTYIELD | 25.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |